

A comparative pharmacokinetic study of Isoxicam in young versus elderly animal subjects

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Age and Isoxicam: A Comparative Review of Pharmacokinetic Profiles

A detailed examination of **isoxicam**'s pharmacokinetic properties reveals a notable consistency across different age groups in humans, though comprehensive comparative data in animal models remains limited. This guide provides an objective comparison of **isoxicam** pharmacokinetics, drawing on available human clinical data and supplemented by general pharmacokinetic parameters in various animal species. The information presented is intended to aid researchers, scientists, and drug development professionals in understanding the disposition of **isoxicam**.

Comparative Pharmacokinetic Data

While direct comparative studies of **isoxicam** in young versus elderly animals are not readily available in published literature, a key study in human subjects provides valuable insights into the potential effects of age on the drug's pharmacokinetics. The following tables summarize the key pharmacokinetic parameters of **isoxicam** in young and elderly humans, as well as general pharmacokinetic data in several animal species.

Table 1: Comparative Pharmacokinetics of **Isoxicam** in Young vs. Elderly Human Subjects



Parameter	Young Subjects (average age 31.3 years)	Elderly Subjects (average age 71.9 years)	Reference
Dose	200 mg daily	200 mg daily	[1][2]
Maximum Plasma Concentration (Cmax)	39.7 mg/L	38.1 mg/L	[1][2]
Elimination Half-life (t½)	30.4 hours	32.1 hours	[1][2]

Data from a study involving 57 volunteers with an average age of 31.3 years and 48 elderly subjects with an average age of 71.9 years. **Isoxicam** was administered in a single daily dose of 200 mg for up to 22 days.[1]

The data indicates no clinically significant differences in the pharmacokinetics of **isoxicam** between young and elderly human subjects.[1][2]

Table 2: General Pharmacokinetic Parameters of Isoxicam in Various Adult Animal Species

Species	Dose	Route	Elimination Half-life (t½)	Reference
Dog	-	Oral	49-53 hours	[3]
Rat	-	Oral	20-35 hours	[3]
Monkey	-	Oral	20-35 hours	[3]

Note: The specific ages of the animals in these studies were not detailed, but they are generally considered to be adults.

Experimental Protocols

The following section details the methodologies employed in the key cited study comparing **isoxicam** pharmacokinetics in young and elderly human subjects.

Methodology from the Comparative Human Pharmacokinetic Study of Isoxicam

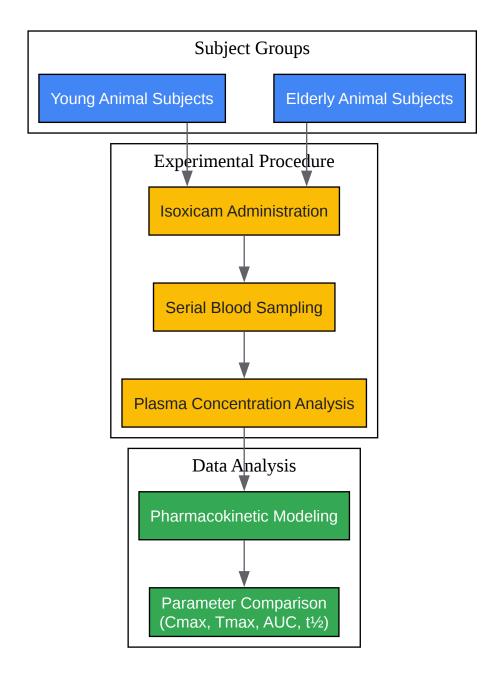


- Study Design: A comparative study was conducted to evaluate the pharmacokinetics of isoxicam in two distinct age groups.[1]
- Subject Population: The study included 57 healthy volunteers with an average age of 31.3
 years and 48 elderly subjects with an average age of 71.9 years.[1]
- Drug Administration: Isoxicam was administered as a single daily oral dose of 200 mg for a duration of up to 22 days.[1]
- Sample Collection: Blood samples were collected at predetermined time points to determine the plasma concentrations of isoxicam.
- Bioanalytical Method: A selective high-performance liquid chromatography (h.p.l.c.) method was utilized for the determination of **isoxicam** plasma concentrations.
- Pharmacokinetic Analysis: The collected plasma concentration-time data was used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax) and elimination half-life (t½).

Visualizing the Experimental Workflow and Influencing Factors

To illustrate the process of a typical comparative pharmacokinetic study and the factors that can influence drug metabolism with age, the following diagrams are provided.

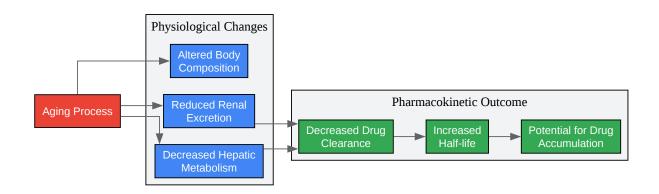




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Caption: Experimental workflow for a comparative pharmacokinetic study.





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Caption: Logical relationship of aging and its impact on pharmacokinetics.

In conclusion, while direct evidence from animal studies is lacking, the available human data suggests that the pharmacokinetics of **isoxicam** are not significantly altered by age. However, researchers should remain cognizant of the potential for age-related physiological changes to impact drug disposition, as is observed with other non-steroidal anti-inflammatory drugs. Further studies in aged animal models would be beneficial to confirm these findings and to fully elucidate the effects of aging on the metabolism and excretion of **isoxicam**.

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